REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:18])([CH3:17])[CH2:3][O:4][C:5](=[O:16])[C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=1.C([O:22][B:23](OC(C)C)[O:24]C(C)C)(C)C.C([N-]C(C)C)(C)C.[Li+]>O1CCCC1.O1CCCC1.CCCCCCC>[CH3:1][C:2]([CH3:18])([CH3:17])[CH2:3][O:4][C:5]([C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:13])([F:14])[F:15])=[CH:8][C:7]=1[B:23]([OH:24])[OH:22])=[O:16] |f:2.3,5.6|
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Name
|
|
Quantity
|
4.225 g
|
Type
|
reactant
|
Smiles
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CC(COC(C1=CC=C(C=C1)C(F)(F)F)=O)(C)C
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Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(C)[N-]C(C)C.[Li+]
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
tetrahydrofuran heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CCCCCCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The red solution was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by the slow addition of 1N hydrochloric acid (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
added to hexanes (200 mL)
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Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed successively with 2N hydrochloric acid (two times with 100 mL), water (100 mL), and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
The crude product was crystallized from heptane (40 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(COC(=O)C1=C(C=C(C=C1)C(F)(F)F)B(O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.037 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |